1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid
Description
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a β-lactam derivative featuring a four-membered azetidine ring. Its structure includes a tert-butoxycarbonyl (Boc) group at position 1, a methylidene (CH₂=) substituent at position 3, and a carboxylic acid moiety at position 2. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes. The methylidene group introduces rigidity and electron-deficient character, which may influence reactivity and binding interactions in medicinal chemistry applications. This compound is a key intermediate in synthesizing constrained peptides and bioactive molecules .
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,13) |
InChI Key |
ROCZOJIQFSKBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into a variety of organic compounds.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used protecting group for amines in organic synthesis. Removal typically involves acidic conditions (e.g., trifluoroacetic acid, TFA) to cleave the carbamate, releasing the azetidine nitrogen and forming tert-butanol and CO₂.
Reaction Conditions :
-
Reagent : TFA (3.16 g, 27.7 mmol) in dichloromethane.
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond, yielding the deprotected azetidine and byproducts.
Outcome :
The Boc group is efficiently removed, exposing the azetidine nitrogen for further reactions.
Esterification/Amidation of the Carboxylic Acid
The carboxylic acid group undergoes esterification or amidation under standard conditions. For example:
-
Esterification : Reaction with alcohols using acid catalysts (e.g., H₂SO₄) or via activation with reagents like diazomethane .
-
Amidation : Coupling with amines in the presence of coupling agents (e.g., EDC/HOBt).
Experimental Evidence :
-
Carboxylic acids react with strong electrophiles directly or via carboxylate anions .
-
IR spectroscopy confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~3000 cm⁻¹) .
Hydrogenation Reactions
The methylidene group (CH₂) may undergo catalytic hydrogenation to form saturated derivatives. Chiral catalysts (e.g., those derived from DTB ligands) enable stereochemical control during reduction .
Key Parameters :
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
3-Hydroxy vs. 3-Methylidene Derivatives
- 1-[(tert-Butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid (): The hydroxyl group at position 3 enables hydrogen bonding, increasing polarity and aqueous solubility compared to the methylidene analog. Applications: Suitable for prodrug designs where hydrolytic release is required .
1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid :
Fluorinated and Trifluoromethyl Derivatives
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₀H₁₃NO₄.
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid, known by its CAS number 2613383-04-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a tert-butoxycarbonyl protecting group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 213.25 g/mol. The InChI key for this compound is CWCHGLNUHDOFHF-NKWVEPMBSA-N, indicating its specific stereochemistry and connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 213.25 g/mol |
| CAS Number | 2613383-04-1 |
| InChI Key | CWCHGLNUHDOFHF-NKWVEPMBSA-N |
| Physical Form | Solid |
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid have shown effectiveness against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that such compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research published in the Journal of Medicinal Chemistry revealed that azetidine derivatives could induce apoptosis in cancer cell lines through the activation of the caspase pathway. Specifically, 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid was found to reduce cell viability in human lung cancer cells by over 50% at a concentration of 20 µM after 48 hours of treatment .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cell proliferation and survival. For example, it has been suggested that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby leading to decreased cell division in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of several azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid. The results showed that this compound significantly inhibited bacterial growth compared to standard antibiotics like penicillin and ampicillin .
Case Study 2: Cancer Cell Line Testing
Another study assessed the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid resulted in a dose-dependent reduction in cell proliferation and increased markers of apoptosis .
Q & A
Basic: What are the critical steps in synthesizing 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential protection-deprotection strategies. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen under anhydrous conditions using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA .
- Methylidene Introduction : Utilizing Wittig or Horner-Wadsworth-Emmons reactions to install the methylidene group, requiring precise control of stoichiometry and temperature to avoid polymerization .
- Carboxylic Acid Activation : Final deprotection of sensitive intermediates using TFA or HCl in dioxane, followed by purification via recrystallization or HPLC .
Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., solvent polarity, catalyst loading) to enhance yield. Evidence from copolymer synthesis (e.g., P(CMDA-DMDAAC)s) suggests that controlled radical polymerization techniques may reduce side reactions .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying the Boc group (characteristic peaks at δ ~1.4 ppm for tert-butyl) and methylidene moiety (vinyl protons at δ ~5.5–6.5 ppm). H-C HSQC can resolve overlapping signals in the azetidine ring .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in corrigenda for related Boc-protected heterocycles (e.g., thiazolidine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 264.1236) .
Advanced: How can researchers resolve contradictions in spectroscopic data during intermediate characterization?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl stretches, H-N HMBC for nitrogen environment analysis) to reconcile discrepancies. For example, unexpected downfield shifts in C NMR may indicate unintended ring strain or impurities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate proposed structures .
- Byproduct Analysis : LC-MS or preparative TLC can isolate and identify side products, such as Boc-deprotected intermediates or dimerized species .
Advanced: What strategies minimize side reactions during Boc group introduction?
Answer:
- Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress competing pathways (e.g., azetidine ring opening) .
- Catalyst Screening : Use DMAP or pyridine derivatives to enhance Boc anhydride reactivity selectively, reducing the need for excess reagent .
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track Boc incorporation and halt reactions at optimal conversion (~90–95%) .
Basic: What purification methods are recommended for this compound, considering its stability?
Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities while preserving the acid-labile Boc group .
- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate the compound. Avoid prolonged exposure to acidic/basic conditions during workup .
- Lyophilization : For hygroscopic intermediates, lyophilize aqueous fractions under high vacuum to prevent hydrolysis .
Advanced: How can computational chemistry predict the reactivity of the methylidene group in derivatization?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to electrophilic/nucleophilic attacks. For example, a low LUMO energy in the methylidene group predicts reactivity toward nucleophiles like amines .
- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states (e.g., DMSO vs. THF) to optimize reaction media for Michael additions or cycloadditions .
- Density Functional Theory (DFT) : Predict regioselectivity in Diels-Alder reactions by analyzing electron density maps of the methylidene moiety .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent Boc group degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methylidene or carboxylic acid groups .
- Light Sensitivity : Protect from UV exposure to prevent [2+2] photodimerization of the methylidene group .
Advanced: How can researchers leverage cross-coupling reactions to functionalize the azetidine ring?
Answer:
- Suzuki-Miyaura Coupling : Install aryl/heteroaryl groups at the 3-position using boronic acid partners (e.g., 4-Boc-aminophenylboronic acid, CAS 380430-49-9) and Pd(PPh) catalysis .
- Metathesis : Employ Grubbs catalysts to modify the methylidene group into substituted alkenes for diversity-oriented synthesis .
- Protection Strategies : Temporarily mask the carboxylic acid as a methyl ester to prevent coordination with metal catalysts during cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
